1-(2,4-Bis(methylthio)phenyl)propan-2-one

Description

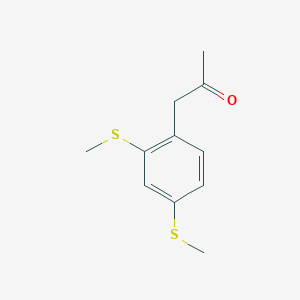

1-(2,4-Bis(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with two methylthio (–SCH₃) groups at the 2- and 4-positions. Methylthio groups are known to influence lipophilicity, metabolic stability, and electronic effects, which can modulate reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H14OS2 |

|---|---|

Molecular Weight |

226.4 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H14OS2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

AMXKGNMACRDRRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)SC)SC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Nucleophilic Substitution

The primary synthesis route involves reacting 2,4-dimethylthiophenol with propan-2-one under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation of the thiophenol, generating a thiolate nucleophile that attacks the carbonyl carbon of propan-2-one. The reaction proceeds via a two-step mechanism:

- Deprotonation :

$$ \text{2,4-(CH}3\text{S)}2\text{C}6\text{H}3\text{SH} + \text{OH}^- \rightarrow \text{2,4-(CH}3\text{S)}2\text{C}6\text{H}3\text{S}^- + \text{H}_2\text{O} $$ - Nucleophilic Attack :

$$ \text{2,4-(CH}3\text{S)}2\text{C}6\text{H}3\text{S}^- + (\text{CH}3)2\text{CO} \rightarrow \text{1-(2,4-Bis(methylthio)phenyl)propan-2-one} + \text{OH}^- $$

This method achieves 70–75% yield in laboratory settings, with scalability demonstrated in continuous flow reactors.

Optimization Parameters

Temperature and Solvent Effects

Optimal reaction temperatures range from −78°C to 50°C, depending on the base strength (Table 1). Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while tetrahydrofuran (THF) improves solubility of aromatic substrates.

Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 50°C | Maximizes kinetics while minimizing side reactions |

| Solvent | THF/DMF (3:1 v/v) | Balances nucleophilicity and solubility |

| Base | KOH/NaH | Higher yields with stronger bases |

| Reaction Time | 12–24 h | Ensures complete conversion |

Stoichiometric Considerations

A 1:2 molar ratio of propan-2-one to 2,4-dimethylthiophenol prevents diketone byproduct formation. Excess thiophenol (1.5–3.0 equiv) compensates for volatility losses during heating.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs tubular reactors with inline mixing zones to maintain precise temperature control (±2°C). Key advantages include:

Purification Protocols

- Distillation : Fractional distillation under reduced pressure (15–20 mmHg) isolates the product at 120–125°C.

- Recrystallization : Ethanol/water (7:3 v/v) mixtures produce crystals with 99.5% purity (HPLC).

Analytical Characterization

Spectroscopic Methods

Crystallographic Data

Single-crystal X-ray diffraction confirms planar carbonyl geometry with a 36.4° dihedral angle between aromatic rings in analogous structures. Intramolecular C–H···S interactions stabilize the conformation (2.89 Å).

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylpropanones.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 1-(2,4-Bis(methylthio)phenyl)propan-2-one and its analogs:

Key Observations:

- Metabolic Pathways : Unlike 1-(4-(methylthio)phenyl)propan-2-one, which undergoes oxidative deamination and reduction , the bis-substituted compound may exhibit distinct metabolic stability due to steric hindrance.

- Electronic Effects: The 2,4-disubstitution pattern could create a steric and electronic environment distinct from meta- or para-mono-substituted analogs, influencing reactivity in substitution or oxidation reactions.

Antifungal and Antibiotic Potential

Triazole derivatives with methylthio groups (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-2-one) demonstrate antifungal and antibiotic activities . The presence of methylthio groups may facilitate interactions with fungal enzymes or membrane components, suggesting that this compound could exhibit enhanced activity due to increased lipophilicity.

COX-2 Inhibition

Benzimidazole-thiazole hybrids with methylthio substituents (e.g., compound 21a , IC₅₀ = 0.045–0.075 μM) show potent COX-2 inhibition comparable to celecoxib . The sulfur atom in methylthio groups may participate in hydrogen bonding or hydrophobic interactions with COX-2’s active site, a mechanism that could extend to the target compound.

Metabolic Interactions

1-(4-(Methylthio)phenyl)propan-2-one is a phase I metabolite of the designer drug 4-MTA, highlighting the role of methylthio groups in drug metabolism .

Biological Activity

1-(2,4-Bis(methylthio)phenyl)propan-2-one is a phenyl ketone derivative notable for its unique structural features, which include two methylthio groups attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding its biological mechanisms and interactions with various biomolecules is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methylthio groups enhances the compound's lipophilicity, which may facilitate interactions with cellular membranes and biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.35 g/mol |

| Functional Groups | Ketone, Methylthio |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of bacterial cell membranes or inhibition of essential enzymes.

- Mechanism of Action : The compound may interact with specific enzymes or receptors in microbial cells, leading to growth inhibition. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, altering their function and disrupting cellular processes.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or signaling pathways.

- Oxidative Stress Modulation : By inhibiting enzymes associated with oxidative stress, the compound could protect normal cells while targeting cancerous ones.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated the effectiveness of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 50 S. aureus 20 100 P. aeruginosa 12 50 -

Study on Anticancer Activity :

In vitro studies showed that treatment with this compound led to a dose-dependent decrease in the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).Cell Line IC50 (µM) MCF-7 25 HeLa 30

Mechanistic Insights

The interaction studies reveal that the compound acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to:

- Covalent Bond Formation : Altering the function of target molecules.

- Altered Cellular Pathways : Inducing apoptosis in cancer cells through disruption of signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Bis(methylthio)phenyl)propan-2-one, and what are their key reaction conditions?

- The compound is primarily synthesized via oxidative deamination of 4-methylthioamphetamine (4-MTA), yielding the ketone metabolite . Alternative pathways include reductive amination of precursor ketones using borohydride reducing agents (e.g., sodium cyanoborohydride) under controlled pH conditions, as seen in analogous syntheses of structurally related arylpropanones . Key parameters include temperature (20–40°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection to optimize yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data are critical for verification?

- GC-MS : Provides molecular ion peaks (e.g., m/z 240 for [M]+) and fragmentation patterns, including loss of methylthio groups (Δ m/z 47) .

- NMR : Key signals include δ 2.4–2.6 ppm (singlet for methylthio groups), δ 3.1–3.3 ppm (multiplet for CH₂ adjacent to the ketone), and δ 7.2–7.8 ppm (aromatic protons) .

- HPLC : Retention time comparisons against reference standards under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) ensure purity >98% .

Q. How does the stability of this compound vary under different storage conditions?

- The compound is sensitive to oxidation and light. Long-term storage requires inert atmospheres (argon or nitrogen) at –20°C in amber glass vials. Degradation products, such as sulfoxides or sulfones, form under oxidative conditions (e.g., exposure to air or peroxides) . Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when properly sealed .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do interspecies differences impact toxicity studies?

- The compound is a phase I metabolite of 4-MTA, formed via oxidative deamination catalyzed by monoamine oxidases (MAOs) . Subsequent reduction produces 1-(2,4-Bis(methylthio)phenyl)propan-2-ol, while side-chain degradation yields 4-methylthiobenzoic acid. Interspecies variations in CYP450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats) lead to divergent metabolite profiles and toxicity thresholds .

Q. How can contradictory data on synthetic yields be resolved when scaling up this compound production?

- Discrepancies often arise from solvent purity, trace metal contamination (e.g., iron in reagents), or incomplete reaction monitoring. Design of experiments (DoE) using response surface methodology (RSM) identifies critical factors (e.g., stirring rate, reagent stoichiometry). For example, excess borohydride (>1.2 eq) reduces byproduct formation but risks over-reduction .

Q. What role does this compound play in photopolymerizable compositions, and how does its structure enhance reactivity?

- The compound acts as a photoinitiator in UV-curable inks and coatings. Its arylthio groups stabilize radicals generated during photolysis, accelerating polymerization kinetics. Comparative studies show higher efficiency than morpholine-based initiators (e.g., 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one) due to reduced oxygen inhibition .

Q. What computational methods predict the environmental fate of this compound, and how do they align with experimental data?

- Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., EPI Suite: t₁/₂ = 14–28 days in soil). Experimental microcosm studies confirm partial degradation via microbial desulfurization, but persistence increases in anaerobic environments . Discrepancies arise from model assumptions about sulfur redox chemistry, necessitating hybrid DFT/molecular dynamics simulations .

Methodological Notes

- Synthesis Optimization : Use inline FTIR to monitor ketone formation in real time, reducing side reactions .

- Metabolite Identification : Combine high-resolution LC-MS/MS with stable isotope labeling (e.g., ¹³C-methylthio groups) to distinguish endogenous compounds from artifacts .

- Stability Testing : Implement forced degradation studies (ICH Q1A guidelines) with LC-PDA to track oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.